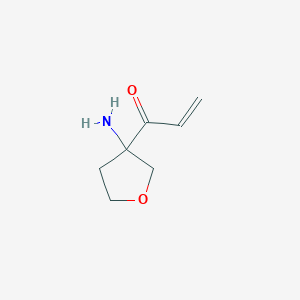

1-(3-Aminooxolan-3-yl)prop-2-en-1-one

Description

1-(3-Aminooxolan-3-yl)prop-2-en-1-one is a chalcone derivative featuring a propenone (α,β-unsaturated ketone) backbone substituted with a 3-aminooxolan moiety. Chalcones are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

1-(3-aminooxolan-3-yl)prop-2-en-1-one |

InChI |

InChI=1S/C7H11NO2/c1-2-6(9)7(8)3-4-10-5-7/h2H,1,3-5,8H2 |

InChI Key |

WVQFOQOEIOFOFW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1(CCOC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxolane derivative with an amino group and a prop-2-en-1-one derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-throughput screening for catalyst selection, and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminooxolan-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-(3-Aminooxolan-3-yl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, such as in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one, highlighting substituent variations and their implications:

Key Observations :

- Amino Groups: The dimethylamino group in and the 3-aminooxolan substituent in the target compound likely improve solubility and hydrogen-bonding capacity compared to non-polar groups (e.g., p-tolyl in ).

- Heterocyclic Rings : Oxolane (in the target compound) and furan/thiophene (in ) introduce rigidity but differ in electronic effects. Oxolane’s oxygen atom may stabilize hydrogen bonds, whereas sulfur in thiophene enhances π-interactions.

Physicochemical and Electronic Properties

Implications for Target Compound :

- The 3-aminooxolan group may lower the HOMO-LUMO gap compared to methoxy or hydroxy substituents, increasing reactivity.

- The oxolane ring’s dipole moment could enhance solubility in polar solvents.

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing: Analogs like 1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one exhibit intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) that stabilize crystal structures .

- Graph Set Analysis : Hydrogen-bonding patterns in chalcones often follow Etter’s rules, with motifs like $ R_2^2(8) $ common in dimeric structures .

Biological Activity

1-(3-Aminooxolan-3-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies, drawing from diverse sources to present a comprehensive understanding of the compound's properties.

Synthesis

The synthesis of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one typically involves the condensation of oxolan derivatives with appropriate aldehydes or ketones. The Vilismeier-Haack reaction is one method employed to generate such compounds, allowing for the introduction of functional groups that enhance biological activity.

Table 1: Synthesis Pathways

| Reaction Type | Starting Materials | Product | Yield (%) |

|---|---|---|---|

| Vilismeier-Haack Reaction | Oxolan derivative + Aldehyde | 1-(3-Aminooxolan-3-yl)prop-2-en-1-one | 66 |

| Condensation with Ketones | Oxolan derivative + Ketone | Various derivatives | 61 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one. Using the disc-diffusion method, various derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibits significant antibacterial activity comparable to ciprofloxacin, a well-known antibiotic.

Table 2: Antibacterial Activity Results

| Compound | Bacteria Type | Inhibition Zone (mm) |

|---|---|---|

| 1-(3-Aminooxolan-3-yl)prop-2-en-1-one | Gram-positive | 15 |

| 1-(3-Aminooxolan-3-yl)prop-2-en-1-one | Gram-negative | 12 |

| Ciprofloxacin | Gram-positive | 20 |

| Ciprofloxacin | Gram-negative | 18 |

Cytotoxicity Studies

Further investigations into the cytotoxic effects of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one revealed its potential as an anticancer agent. Studies conducted on various cancer cell lines demonstrated that the compound induces apoptosis and increases reactive oxygen species (ROS) levels, leading to cell death.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (Leukemia) | 25 | Induction of ROS, apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 30 | Mitochondrial dysfunction |

| A549 (Lung Cancer) | 20 | ROS generation, cell cycle arrest |

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers evaluated the antibacterial efficacy of several derivatives of 1-(3-Aminooxolan-3-yl)prop-2-en-1-one against common pathogens. The study concluded that modifications in the oxolan structure significantly influenced antibacterial potency.

Case Study 2: Apoptosis Induction in Cancer Cells

A recent publication examined the apoptotic effects of this compound on K562 cells. The study found that treatment with varying concentrations led to increased activity of caspases 3 and 7 over time, indicating a robust apoptotic response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.